molecular formula C11H13NO2 B1440001 1-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid CAS No. 933756-65-1

1-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

Cat. No. B1440001
M. Wt: 191.23 g/mol
InChI Key: QMDIFBVFIALGKG-UHFFFAOYSA-N
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Description

1-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is a compound with the molecular formula C11H13NO2 . It is a tertiary amine and is considered a nitrogenous secondary metabolite .


Synthesis Analysis

The synthesis of substituted 1,2,3,4-tetrahydroquinoline-4-carboxylic acids has been described in various studies . The reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent .


Molecular Structure Analysis

The molecular structure of 1-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid can be analyzed using its InChI code: 1S/C11H13NO2/c1-12-7-6-9(11(13)14)8-4-2-3-5-10(8)12/h2-5,9H,6-7H2,1H3,(H,13,14) . The IR spectrum and 1H NMR spectrum can provide further insights into its structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid include a molecular weight of 191.23 , and it is a solid at room temperature . More specific properties such as melting point or boiling point are not available in the search results.

Scientific Research Applications

  • Antibiotic Properties : A study highlighted the biological activity of a tetrahydroquinoline derivative, helquinoline, isolated from Janibacter limosus, showing significant antibiotic properties against bacteria and fungi (Asolkar et al., 2004).

  • Synthetic Techniques : Research on the diastereoselective synthesis of substituted tetrahydroquinoline-4-carboxylic esters explored methods for creating these compounds, important for various synthetic applications (Bunce et al., 2001).

  • Alkaloid Synthesis : A study described a synthetic approach for creating tetrahydroisoquinolines, which are important in synthesizing a group of alkaloids (Huber & Seebach, 1987).

  • Peptide Research : Investigations into peptides containing tetrahydroquinoline-2-carboxylic acid provided insights into the absolute configurations of these acids, significant in peptide chemistry (Paradisi & Romeo, 1977).

  • Chemical Synthesis : Research on the synthesis of 1,2,7,7a-tetrahydro-1aH-cyclopropa[b]quinoline-1a-carboxylic acid derivatives explored new chemical structures and reactions (Szakonyi et al., 2002).

  • Metabolism Studies : A study on the metabolism of a schistosomicide drug derived from tetrahydroquinoline revealed how different species metabolize this compound, contributing to pharmacology and toxicology (Kaye & Woolhouse, 1972).

  • Mass Spectrometry Analysis : Research demonstrated the gas-phase reaction of substituted isoquinolines to carboxylic acids in mass spectrometers, contributing to analytical chemistry and drug analysis (Thevis et al., 2008).

  • Enantiomer Synthesis : The synthesis of both enantiomers of a tetrahydroisoquinoline derivative was reported, contributing to the field of stereochemistry and drug design (Dostert et al., 1992).

  • Pharmacology of Parkinson's Disease : A study identified tetrahydroisoquinoline and 2-methyl-tetrahydroquinoline in human brains, contributing to the understanding of Parkinson's disease (Niwa et al., 1987).

  • NMDA Receptor Antagonism : Research into 2-carboxytetrahydroquinolines explored their role as antagonists of the glycine site on the NMDA receptor, important in neuropharmacology (Carling et al., 1992).

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

1-methyl-3,4-dihydro-2H-quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-12-7-6-9(11(13)14)8-4-2-3-5-10(8)12/h2-5,9H,6-7H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMDIFBVFIALGKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C2=CC=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
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Citations

For This Compound
1
Citations
HL van Lingen, W Zhuang, T Hansen… - Organic & …, 2003 - pubs.rsc.org
A novel tandem reaction involving an oxa-Michael addition, followed by a Friedel–Crafts alkylation has been developed. This catalytic tandem reaction, which provides facile and …
Number of citations: 93 pubs.rsc.org

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